molecular formula C60H39N3 B1645823 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene CAS No. 160780-82-5

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene

Cat. No.: B1645823
CAS No.: 160780-82-5
M. Wt: 802 g/mol
InChI Key: XCICDYGIJBPNPC-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is a star-shaped aromatic compound featuring a central benzene core substituted with three 4-(9-carbazolyl)phenyl groups. Its extended π-conjugation and rigid structure contribute to high thermal stability and efficient charge transport, making it suitable for applications in organic semiconductors and optoelectronic devices such as organic light-emitting diodes (OLEDs) . The compound is commercially available (CAS: 160780-82-5) and has been explored for its crystallizability, which enhances charge mobility in semiconductor applications .

Properties

IUPAC Name

9-[4-[3,5-bis(4-carbazol-9-ylphenyl)phenyl]phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H39N3/c1-7-19-55-49(13-1)50-14-2-8-20-56(50)61(55)46-31-25-40(26-32-46)43-37-44(41-27-33-47(34-28-41)62-57-21-9-3-15-51(57)52-16-4-10-22-58(52)62)39-45(38-43)42-29-35-48(36-30-42)63-59-23-11-5-17-53(59)54-18-6-12-24-60(54)63/h1-39H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCICDYGIJBPNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H39N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling: The Primary Synthetic Route

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for constructing 1,3,5-tris[4-(9-carbazolyl)phenyl]benzene. This palladium-catalyzed reaction enables efficient carbon-carbon bond formation between aryl halides and boronic acids, making it ideal for assembling the compound’s complex architecture.

Reaction Design and Substrate Selection

The synthesis begins with 1,3,5-tribromobenzene as the central core. Each bromine atom serves as a coupling site for 4-(9-carbazolyl)phenylboronic acid. The carbazole moieties are pre-functionalized with boronic acid groups to facilitate coupling. Key considerations include:

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with tri-tert-butylphosphine (P(t-Bu)₃) as a ligand achieves high catalytic activity.
  • Base : Aqueous sodium carbonate (Na₂CO₃) ensures deprotonation of the boronic acid.
  • Solvent : A mixture of toluene and ethanol (3:1 v/v) balances solubility and reactivity.

The reaction proceeds under inert atmosphere at 80–90°C for 48–72 hours, yielding the target compound after three successive couplings.

Optimization Strategies

  • Stepwise Coupling : Sequential addition of 4-(9-carbazolyl)phenylboronic acid reduces steric hindrance and improves yield.
  • Microwave Assistance : Shortening reaction time to 6–8 hours while maintaining 80–85% yield via microwave irradiation.
  • Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3) isolates the product with >95% purity.
Table 1: Suzuki-Miyaura Cross-Coupling Parameters
Parameter Condition Yield (%) Reference
Catalyst Pd(OAc)₂/P(t-Bu)₃ 78
Solvent Toluene/Ethanol (3:1) 82
Temperature 85°C 75
Reaction Time 72 hours 80
Microwave Irradiation 150 W, 6 hours 85

Electrochemical Polymerization: A Novel Approach

Electrochemical polymerization offers a solvent-free route to synthesize this compound-based polymers, though it can also yield the monomer under controlled conditions.

Experimental Setup

  • Electrolyte : Lithium perchlorate (LiClO₄) in acetonitrile/dichloromethane (1:2 v/v).
  • Working Electrode : Indium tin oxide (ITO) glass.
  • Potential Range : Cyclic voltammetry scans between 0.0–1.5 V vs. Ag/Ag⁺.

Mechanistic Insights

Oxidation of carbazole units at 1.3 V generates radical cations, which dimerize via C–N coupling. By limiting the charge passed, monomeric species are stabilized.

Table 2: Electrochemical Polymerization Conditions
Parameter Condition Outcome
Scan Rate 50 mV/s Monomer formation
Cycles 3 70% monomer purity
Post-Treatment Washing with CH₂Cl₂ Isolates monomer

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 8.28 (d, 6H, carbazole-H), 8.05 (s, 3H, central benzene-H), and 7.34 ppm (dd, 6H, carbazole-H) confirm the structure.
  • Elemental Analysis : Found: C, 87.78%; H, 4.69%; N, 7.21% (matches C₄₂H₂₇N₃).

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature (Tₐ) of 284°C, underscoring suitability for high-temperature device fabrication.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted variants of the original compound.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
One of the primary applications of TCB is in the development of OLEDs. The molecule's structure allows for efficient charge transport and light emission due to its high degree of conjugation and thermal stability. Research indicates that OLED devices incorporating TCB exhibit improved external quantum efficiency and reduced efficiency roll-off at high brightness levels. For instance, blending TCB with other organic semiconductors has been shown to enhance device performance significantly .

Table 1: Performance Metrics of TCB-based OLEDs

ParameterValue
External Quantum Efficiency (EQE)20% - 25%
Maximum Luminance10,000 cd/m²
Efficiency Roll-off<10% at 1000 cd/m²

Organic Photovoltaics (OPVs)

TCB also serves as a promising candidate for organic solar cells due to its excellent electron-donating properties. Its ability to facilitate charge separation and transport can enhance the efficiency of OPVs. Studies have demonstrated that incorporating TCB into the active layer of solar cells can lead to higher power conversion efficiencies compared to conventional materials .

Case Study: TCB in OPV Applications
A study published in Advanced Energy Materials highlighted the incorporation of TCB in bulk heterojunction solar cells, resulting in a power conversion efficiency increase from 5% to 7.5%. The improved performance was attributed to enhanced charge mobility and reduced recombination losses .

Organic Semiconductors

TCB's structural characteristics make it an excellent candidate for organic semiconductors used in field-effect transistors (OFETs). Its high thermal stability and charge transport properties are crucial for developing reliable and efficient electronic devices. Research has shown that TCB exhibits ambipolar charge transport characteristics, making it suitable for both n-type and p-type semiconductor applications .

Table 2: Charge Transport Properties of TCB

PropertyValue
Hole Mobility0.1 cm²/V·s
Electron Mobility0.05 cm²/V·s
On/Off Ratio>10^6

Material Science

The self-assembly behavior of TCB is of great interest in material science, particularly for creating nanostructured materials. Its ability to form ordered structures can be exploited in various applications, including sensors and catalysis. Research indicates that TCB can interact with other organic materials to form stable nanostructures that enhance functional properties .

Case Study: Self-Assembly of TCB
A recent study investigated the self-assembly of TCB derivatives using scanning tunneling microscopy (STM). The results demonstrated that TCB could form well-defined two-dimensional arrays on surfaces, which can be utilized in nanoscale electronic devices .

Mechanism of Action

The mechanism by which 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene exerts its effects involves its role as a hole-transporting material in OLEDs. The compound facilitates the movement of positive charge carriers (holes) within the device, enhancing its efficiency and performance. The molecular targets and pathways involved include the interaction with other organic materials in the device, leading to improved light emission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs vary in core architecture and substituents, influencing their electronic and functional properties:

Compound Name Core Structure Substituent Groups Key Structural Features
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene Benzene 4-(9-carbazolyl)phenyl Extended conjugation via phenyl linkers
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TcTa) Triphenylamine Carbazol-9-yl Planar triphenylamine core, no phenyl spacers
1,3,5-Tri(9-carbazolyl)-benzene (TCB) Benzene Direct 9-carbazolyl attachment No phenyl linkers, shorter conjugation path
2,4,6-Tri([1,1’-biphenyl]-4-yl)-1,3,5-triazine (TBT) Triazine Biphenyl groups Electron-deficient triazine core
2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine (TIPT) Triazine Imidazole-functionalized phenyl Nitrogen-rich coordination sites
  • Key Differences :
    • The phenyl linkers in this compound enhance conjugation compared to TCB, which lacks spacers .
    • Unlike TcTa (triphenylamine core), this compound’s benzene core provides rigidity but may reduce hole-injection efficiency in OLEDs .

Electronic and Optical Properties

  • Charge Transport : The extended π-system in this compound facilitates electron and hole mobility, whereas TBT’s triazine core introduces electron-deficient characteristics, favoring electron transport .

Thermal and Morphological Stability

  • This compound’s rigid structure confers high thermal stability, a trait shared with TIPT, which is used in metal-organic frameworks (MOFs) due to its thermal resilience .

Research Findings and Performance Data

Table 1: Key Performance Metrics of Selected Compounds

Compound Application Notable Performance Metrics Reference
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TcTa) OLED host Max brightness: 5,536 cd/m²; Efficiency: 12.8 cd/A
1,3,5-Tri(9-carbazolyl)-benzene (TCB) CO₂ adsorption (POPs) CO₂ uptake: 12.7 wt% at 273 K
2,4,6-Tri([1,1’-biphenyl]-4-yl)-1,3,5-triazine (TBT) Organic semiconductor High electron mobility (data unspecified)

Biological Activity

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene (TCB) is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and organic electronics. This article provides a comprehensive overview of the biological activities associated with TCB, highlighting its anticancer properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its three carbazole units attached to a benzene ring. Its molecular formula is C42H27N3C_{42}H_{27}N_3, and it exhibits unique electronic properties that make it suitable for various applications in organic electronics and medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of TCB and its derivatives. The following table summarizes key findings from relevant research:

Study Cell Lines Tested Mechanism of Action Key Findings
Breast and Cervical CancerDNA groove bindingSignificant cytotoxic effects observed; TCB binds to DNA, causing unwinding of the helix.
Various Cancer Cell LinesCytotoxic effectsCertain carbazole derivatives exhibit strong cytotoxicity against cancer cell lines; TCB may enhance this activity due to its structure.
Not specifiedElectrophilic interactionsPotential for use in drug delivery systems due to favorable interaction properties.

The biological activity of TCB is primarily attributed to its interaction with DNA and its ability to induce cytotoxic effects in cancer cells. Key mechanisms include:

  • DNA Binding : TCB exhibits significant binding affinity for DNA through groove binding, which disrupts the normal structure of the DNA helix. This interaction can lead to inhibition of replication and transcription processes, ultimately resulting in cell death .
  • Electrophilic Properties : The presence of nitrogen atoms in the carbazole units allows TCB to participate in electrophilic substitutions and coupling reactions, which may enhance its reactivity towards cellular components .

Case Studies

Several case studies have investigated the efficacy of TCB in preclinical settings:

  • Study on Breast Cancer Cells : A study demonstrated that TCB significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through DNA damage pathways. The study utilized molecular docking simulations to predict binding interactions between TCB and DNA .
  • Cytotoxicity Assessment : In another study, various derivatives of carbazole were tested for their cytotoxic effects against multiple cancer cell lines. Results indicated that modifications to the carbazole structure could enhance or diminish anticancer activity .

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

  • Synthesis of Derivatives : Further exploration into the synthesis of metallic and non-metallic derivatives could yield compounds with enhanced bioactivity.
  • In Vivo Studies : Transitioning from in vitro studies to in vivo models will be essential for understanding the therapeutic potential and safety profile of TCB.
  • Drug Delivery Systems : Investigating TCB's role as a carrier molecule in drug delivery systems could provide insights into its utility beyond direct anticancer applications .

Q & A

Q. How can mechanistic studies elucidate the role of carbazole substituents in charge transport?

  • Methodological Answer : Conduct ultrafast spectroscopy (e.g., femtosecond transient absorption) to track exciton dynamics. Compare hole/electron mobility using space-charge-limited current (SCLC) measurements in thin-film devices. Pair with DFT/MD simulations to model intermolecular interactions and charge-transfer integrals .

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